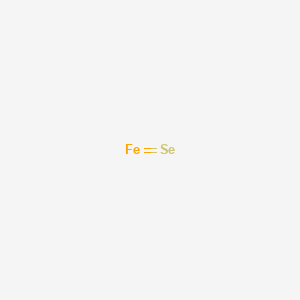

Eisenselenid

Übersicht

Beschreibung

Iron selenide is a useful research compound. Its molecular formula is FeSe and its molecular weight is 134.82 g/mol. The purity is usually 95%.

The exact mass of the compound Iron selenide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 378337. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Iron selenide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron selenide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hochleistungs-Superkondensatoren

Eisenselenid wurde umfassend für sein Potenzial im Bereich der elektrischen Energiespeicherung (EES) als Superkondensator-Elektrode untersucht . Es bietet viele Vorteile, darunter eine hohe Kapazität von 280 F/g bei 0,5 A/g, eine hohe Energiedichte von 39 Wh/kg und eine entsprechende Leistungsdichte von 306 W/kg bei 0,5 A/g . Es weist auch eine extrem hohe Zyklenstabilität auf, wobei die Kapazitätsretention nach 30.000 Zyklen bei 1 A/g 92% beträgt .

Asymmetrische Superkondensatoren

Auf this compound basierende Titandioxid-Nanokomposite wurden für fortschrittliche asymmetrische Superkondensator-(SC)-Energiespeicheranwendungen synthetisiert . Die konstruierten FeSe/TiO2/AC-Faradayschen SCs verbesserten die elektrochemischen Parameter wie Kapazität von 95 F g −1, spezifische Energie (69,79 Wh kg −1) und spezifische Leistungsabgabe von 11529 W kg −1 deutlich .

Supraleitung

This compound wurde ausgiebig auf seine supraleitenden Eigenschaften untersucht . Supraleiter sind Materialien, die Elektronen ohne Widerstand transportieren können, und FeSe erregt in diesem Bereich zunehmend Aufmerksamkeit .

Photokatalytische Aktivität

FeSe wurde für seine photokatalytische Aktivität diskutiert . Photokatalyse ist ein Prozess, bei dem Lichtenergie zur Beschleunigung einer Reaktion verwendet wird, und FeSe könnte möglicherweise in diesem Bereich eingesetzt werden .

Elektrochemische Sensorik

This compound wurde auf sein Potenzial in der elektrochemischen Sensorik untersucht

Wirkmechanismus

Target of Action

Iron selenide, also known as Iron(II) selenide, is a compound that has been extensively studied for its unique properties in various fields . The primary targets of iron selenide are the electron transport systems in various applications, such as superconductors, semiconductors, and energy storage systems .

Biochemical Pathways

Iron selenide interacts with biochemical pathways primarily through its selenide component . Selenium is an essential trace element for human beings and animals, playing a critical role in human and animal health via various selenoproteins . Algae can absorb inorganic selenium from water and reduce it to selenoamino acids via the sulfur reduction pathway, which is similar to the selenium metabolism pathway in plants .

Pharmacokinetics

It’s worth noting that the primary site of action of iron is the erythrocyte, and no drug-receptor interaction takes place . The process of erythropoiesis, i.e., formation of new erythrocytes, takes 3-4 weeks .

Result of Action

The result of iron selenide’s action is primarily observed in its electrical properties . For instance, in potassium-ion batteries (KIBs), iron selenide composite in ether-based electrolyte presents a homogeneous electrochemical reaction, resulting in a stable potassium-ion storage . It presents a reversible specific capacity of 356 mAh g−1 at 200 mA g−1 after 75 cycles .

Action Environment

The action of iron selenide is influenced by environmental factors. For example, in the case of KIBs, iron selenide composite matching ether-based electrolyte presents a few minor morphology changes, indicating an occurrence of homogeneous electrochemical reaction in ether-based electrolyte, which results in a stable performance for potassium-ion (K-ion) storage . This suggests that the choice of electrolyte can significantly influence the action, efficacy, and stability of iron selenide.

Safety and Hazards

Zukünftige Richtungen

Iron selenide is the only iron-based superconductor in which nematicity occurs in the absence of a long-range magnetic ordering of electron spins . This provides an extra knob to access the physics of the iron-based superconductors . The discovery of superconductivity from iron compounds has led to iron-based semiconductors, particularly iron selenides, attracting great interests from physicists and chemists .

Biochemische Analyse

Cellular Effects

Some studies suggest that Iron selenide nanoparticles have shown potential in electrocatalysis water splitting

Molecular Mechanism

Some studies suggest that the phase determining factor in the synthesis of Iron selenide nanocrystals is the coordinating reactivity difference between olefins, tributylphosphine, and trioctylphosphine associated with their corresponding Se bond cleavage

Temporal Effects in Laboratory Settings

Some studies suggest that Iron selenide exhibits high capacitance and energy density, as well as extremely high cycling stability

Dosage Effects in Animal Models

While selenium, a component of Iron selenide, is known to have beneficial effects on animal health

Metabolic Pathways

Some studies suggest that selenium, a component of Iron selenide, is involved in various metabolic processes

Transport and Distribution

Some studies suggest that Iron selenide exhibits high electrochemical properties , which may influence its transport and distribution

Subcellular Localization

While some studies suggest that selenium, a component of Iron selenide, can be localized in various subcellular compartments

Eigenschaften

IUPAC Name |

selanylideneiron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALCGGIJOOWJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Fe]=[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeSe | |

| Record name | iron(II) selenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(II)_selenide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061653 | |

| Record name | Iron(II) selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310-32-3, 50926-12-0 | |

| Record name | Iron selenide (FeSe) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron selenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50926-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous selenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1310-32-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iron selenide (FeSe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(II) selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,9-dimethoxy-6H-benzofuro[3,2-c]chromene](/img/structure/B75097.png)